2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound, with the Chemical Abstracts Service (CAS) number 1342874-92-3, is classified as a carboxylic acid derivative of cyclopenta[b]pyridine. It features an ethylthio group at the 2-position and a carboxylic acid at the 3-position of the cyclopenta[b]pyridine framework, making it of interest for various scientific studies.
The compound is cataloged under several chemical databases, including AchemBlock and PubChem, where it is identified by its molecular formula and has a molecular weight of approximately 223.29 g/mol . It is classified as a member of the cyclopentapyridine family, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes:
These methods can vary based on the specific precursors used and the desired yield and purity of the final product .
The molecular structure of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be represented by its SMILES notation: CCSC1=C(C(=O)O)C=C2CCCC2=N1. This notation indicates a complex arrangement of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound features:
The structural integrity and stereochemistry are crucial for understanding its reactivity and biological activity .
The chemical reactivity of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be attributed to its functional groups:
These reactions highlight its potential utility in synthetic organic chemistry .
Quantitative data regarding melting point, boiling point, and specific reactivity conditions are essential for practical applications but may require experimental determination .
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid holds promise in various fields:
The ongoing exploration of this compound's properties and interactions will likely enhance its applicability in scientific research and industry .
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0